Methyl 3-[(4-Hydroxyphenyl)amino]propanoate
Overview
Description
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of propanoic acid and features a hydroxyphenyl group attached to an amino group, which is further connected to a methyl ester.
Mechanism of Action
Target of Action
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is a complex compound that interacts with multiple targets. It has been reported to have a significant impact on biological nitrification, a process crucial for nitrogen cycling in the environment . The compound’s primary targets are the enzymes involved in this process .
Mode of Action
The compound acts as a nitrification inhibitor, reducing nitrogen loss by suppressing soil nitrification . It also modulates plant growth and root system architecture (RSA) through its interaction with the NO/ROS-mediated auxin signaling pathway in plants .
Biochemical Pathways
This compound affects several biochemical pathways. It influences carbon/nitrogen metabolism and secondary metabolism, contributing to its impact on plant growth . The compound also modulates the phenylpropanoid metabolism pathway, resulting in the differential accumulation of secondary metabolites in plant roots and leaves .
Result of Action
The compound’s action results in a reduction of primary root growth but a marked induction of lateral root formation in plants . It also leads to the differential expression of genes involved in various metabolic pathways, affecting plant growth and secondary metabolite accumulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, soil conditions can affect its ability to inhibit nitrification . Additionally, the compound’s impact on plant growth and development may vary depending on the specific plant species and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate can be synthesized through the reaction of 4-hydroxyaniline with methyl acrylate under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate . The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential anticancer and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)acrylate
- Methyl 3-(4-aminobenzoyl)amino]propanoate
Uniqueness
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-(4-hydroxyanilino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABLHBNVYKMVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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